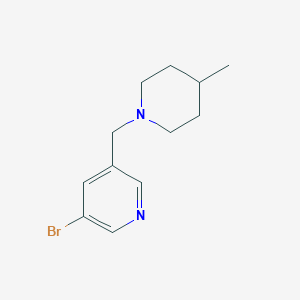

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Description

Properties

IUPAC Name |

3-bromo-5-[(4-methylpiperidin-1-yl)methyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-10-2-4-15(5-3-10)9-11-6-12(13)8-14-7-11/h6-8,10H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAQLTNHIFQKGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential applications of the novel compound, 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine. As a molecule incorporating both a bromopyridine and a 4-methylpiperidine moiety, it holds significant potential as a versatile building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, characterization, and prospective utility.

Introduction

The pyridine ring is a fundamental scaffold in a multitude of pharmaceutical agents, owing to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] Similarly, the piperidine motif is a prevalent feature in many biologically active compounds, contributing to desirable pharmacokinetic properties.[2] The strategic combination of these two privileged structures in 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine creates a molecule with considerable potential for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and oncology.[3] The bromine atom on the pyridine ring offers a reactive handle for further functionalization through various cross-coupling reactions, while the tertiary amine of the piperidine moiety can influence solubility and receptor interactions.

This guide will delineate the key chemical and physical properties of this compound, present a detailed, two-step synthetic protocol, and explore its potential applications based on the known pharmacology of related structures.

Chemical Structure and Identifiers

The core structure of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine consists of a pyridine ring substituted with a bromine atom at the 3-position and a (4-methylpiperidin-1-yl)methyl group at the 5-position.

Diagram 1: Chemical Structure of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Caption: Chemical structure of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine |

| Molecular Formula | C12H17BrN2 |

| Molecular Weight | 269.18 g/mol |

| Canonical SMILES | CC1CCN(CC1)CC2=CN=C(C=C2)Br |

| InChI Key | (Predicted) |

| CAS Number | Not available |

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar N-benzylpiperidine derivatives. |

| Boiling Point | > 300 °C at 760 mmHg | Estimated based on the high boiling points of its constituent parts (e.g., 3-bromo-4-methylpyridine boils at 199-200 °C).[4] |

| Melting Point | Not available | Likely a low melting solid or an oil at room temperature. |

| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. Limited solubility in water. | The tertiary amine and the pyridine nitrogen will contribute to some water solubility, but the overall molecule is largely nonpolar. |

| pKa | ~8.5-9.5 (for the piperidine nitrogen) | Typical range for tertiary amines. The pyridine nitrogen will be significantly less basic. |

Synthesis and Purification

The synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine can be plausibly achieved through a two-step process starting from commercially available 3-bromo-5-methylpyridine. The overall synthetic workflow is depicted below.

Diagram 2: Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-Bromo-5-(bromomethyl)pyridine

The first step involves the free-radical bromination of the methyl group of 3-bromo-5-methylpyridine at the benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-methylpyridine (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl4) and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude 3-bromo-5-(bromomethyl)pyridine can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

The second step is a nucleophilic substitution (SN2) reaction where the secondary amine of 4-methylpiperidine displaces the benzylic bromide of the intermediate synthesized in Step 1.[6]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-(bromomethyl)pyridine (1.0 eq.) in an anhydrous polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Reagents: Add 4-methylpiperidine (1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq.) to the solution. The base is crucial to neutralize the hydrobromic acid byproduct.

-

Reaction Conditions: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-50°C) may be applied to increase the reaction rate if necessary.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up:

-

Once the reaction is complete, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: The final product, 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine, can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The following are the predicted key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the benzylic methylene protons, the protons of the 4-methylpiperidine ring, and the methyl group protons. The pyridine protons will appear in the aromatic region (δ 7.5-8.5 ppm). The benzylic protons (CH2) will likely appear as a singlet around δ 3.5-4.0 ppm. The protons on the piperidine ring will be in the aliphatic region (δ 1.0-3.0 ppm), and the methyl group will be a doublet around δ 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring (δ 120-150 ppm), the benzylic carbon (δ ~60 ppm), and the carbons of the 4-methylpiperidine ring (δ 20-55 ppm), including the methyl carbon (δ ~22 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ peak. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units will be observed for the molecular ion and bromine-containing fragments.[7] A common fragmentation pathway for N-benzylpiperidine derivatives is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for:

-

Aromatic C-H stretching (~3000-3100 cm⁻¹)

-

Aliphatic C-H stretching (~2800-3000 cm⁻¹)

-

C=N and C=C stretching of the pyridine ring (~1400-1600 cm⁻¹)

-

C-Br stretching (~500-600 cm⁻¹)

Potential Applications in Drug Discovery

The structural motifs present in 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine suggest its potential as a valuable scaffold in medicinal chemistry.

-

CNS-active agents: The piperidine ring is a common feature in many CNS-active drugs. The overall lipophilicity and the basic nitrogen of the piperidine moiety can facilitate blood-brain barrier penetration.[1]

-

Oncology: The bromopyridine moiety can be utilized for the synthesis of kinase inhibitors and other anti-cancer agents through Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.[10]

-

Fragment-based drug design: This molecule can serve as a versatile fragment for library synthesis, allowing for the exploration of chemical space around a privileged core structure.

Safety and Handling

As with any novel chemical compound, 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The starting materials and intermediates, particularly 3-bromo-5-(bromomethyl)pyridine, are likely to be irritants and lachrymators.

Conclusion

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine represents a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and development. This technical guide has provided a comprehensive overview of its predicted chemical properties, a plausible and detailed synthetic route, and a discussion of its potential therapeutic applications. The synthetic protocols outlined herein offer a practical approach for researchers to access this molecule for further investigation. The structural features of this compound make it an attractive candidate for the development of new chemical libraries and the discovery of novel bioactive agents.

References

- BenchChem. (2025).

- ChemicalBook. (2026, January 13). 3-Bromo-4-methylpyridine | 3430-22-6. ChemicalBook.

- BenchChem. (2025).

- Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable.

- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.

- Molecules. (2023, February 2).

- BenchChem. (2025). Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid. BenchChem.

- Eureka. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine.

- Cayman Chemical. (n.d.). Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls. Cayman Chemical.

- Chemistry LibreTexts. (2023, August 29).

- The Royal Society of Chemistry. (n.d.).

- SpectraBase. (n.d.). Piperidine, 3-(bromomethyl)- - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.

- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. BenchChem.

- European Journal of Medicinal Chemistry. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- PubChem. (n.d.). 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630. PubChem.

- Canadian Journal of Chemistry. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts.

- BLDpharm. (n.d.). 1291384-32-1|3-Bromo-5-((4-methylpiperidin-1-yl)sulfonyl)pyridine. BLDpharm.

- Elsevier. (2017, June 14). Piperidine-based drug discovery. University of Arizona.

- ChemicalBook. (n.d.). Piperidine(110-89-4) IR Spectrum. ChemicalBook.

- Molecules. (n.d.).

- Molecules. (2017, January 27).

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

- Chemistry – A European Journal. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine.

- Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.

- ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP.

- ChemicalBook. (2022, December 30). 3-bromo-5-methoxy-4-methylpyridine | 70201-49-9. ChemicalBook.

- Thermo Fisher Scientific. (n.d.).

- Molecules. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.

- Acta Crystallographica Section E: Structure Reports Online. (2011, April 1). 3-Bromo-5-meth-oxy-4-(4-methyl-piperidin-1-yl)furan-2(5H)-one. PubMed.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fiveable.me [fiveable.me]

- 9. caymanchem.com [caymanchem.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the novel compound 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine, a molecule of significant interest in medicinal chemistry and organic synthesis. Due to its unique structural features, combining a substituted pyridine core with a piperidine moiety, this compound serves as a valuable building block for the development of new therapeutic agents and functional materials. The pyridine ring is a well-established "privileged scaffold" in drug discovery, known for its ability to form hydrogen bonds and its overall stability.[1]

While a specific CAS number for this compound is not publicly available, indicating its status as a novel or less-common chemical entity, this guide outlines a plausible and scientifically sound synthetic pathway, predicted physicochemical properties, and potential applications based on its structural motifs.

Compound Identifiers and Physicochemical Properties

The key identifiers and predicted physicochemical properties of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine are summarized below. These predicted values offer a valuable starting point for experimental design and characterization.

| Identifier | Value |

| IUPAC Name | 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine |

| Chemical Formula | C12H17BrN2 |

| Molecular Weight | 269.18 g/mol |

| Canonical SMILES | CC1CCN(CC2=CN=C(Br)C=C2)CC1 |

| Predicted Boiling Point | ~350-400 °C at 760 mmHg |

| Predicted LogP | ~3.5 |

| Predicted pKa | ~8.5 (for the piperidine nitrogen) |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

Proposed Synthetic Route

The synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine can be strategically approached through a two-step process starting from the commercially available 3-bromo-5-methylpyridine. This pathway involves the introduction of a leaving group onto the methyl substituent, followed by nucleophilic substitution with 4-methylpiperidine.

Step 1: Bromination of 3-Bromo-5-methylpyridine to yield 3-Bromo-5-(bromomethyl)pyridine

The initial step focuses on the free-radical bromination of the methyl group of 3-bromo-5-methylpyridine. This reaction is typically initiated by light or a radical initiator.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-methylpyridine in a suitable solvent such as carbon tetrachloride (CCl4).

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the reaction.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-5-(bromomethyl)pyridine.

-

Purify the product by column chromatography on silica gel.

Step 2: Nucleophilic Substitution with 4-Methylpiperidine

The second step involves the N-alkylation of 4-methylpiperidine with the synthesized 3-bromo-5-(bromomethyl)pyridine. This is a classic SN2 reaction where the secondary amine acts as the nucleophile.[2]

Protocol:

-

To a solution of 3-bromo-5-(bromomethyl)pyridine in a polar aprotic solvent like acetonitrile or DMF, add 4-methylpiperidine.

-

Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to neutralize the HBr generated during the reaction.[3]

-

Stir the reaction mixture at room temperature or with gentle heating to drive the reaction to completion.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine.

Sources

Spectroscopic Validation of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine: A Multi-Modal Analytical Framework

Target Compound: 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine CAS Registry Number: 1774953-11-5[1] Molecular Formula: C₁₂H₁₇BrN₂ Exact Mass: 268.057 Da

Executive Summary

In modern drug discovery, the fidelity of bifunctional building blocks is paramount. 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine features a halogenated heteroaromatic core coupled with a basic aliphatic amine, making it a highly versatile scaffold for cross-coupling reactions and kinase inhibitor synthesis. However, its structural duality requires rigorous, orthogonal analytical techniques to confirm regiochemistry and functional group integrity. This whitepaper establishes a self-validating, multi-modal spectroscopic framework—utilizing LC-ESI-MS, NMR, and ATR-FTIR—to definitively characterize this compound.

High-Resolution Mass Spectrometry (LC-ESI-MS)

Causality & Self-Validation

The tertiary amine within the 4-methylpiperidine ring is highly basic. Consequently, positive-ion Electrospray Ionization (ESI+) is the optimal technique, as it efficiently protonates the nitrogen in the solution phase prior to aerosolization[2]. ESI is a "soft" ionization method, meaning it transfers the intact molecular ion into the gas phase with minimal fragmentation.

The self-validating mechanism of this protocol relies on the isotopic signature of the bromine atom. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The observation of a distinct doublet for the

Standard Operating Procedure (SOP)

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of H₂O/MeOH containing 0.1% Formic Acid (v/v) to drive protonation.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

-

Ionization Parameters: Set the ESI capillary voltage to +3.0 kV, the desolvation temperature to 350 °C, and the desolvation gas (N₂) flow to 600 L/hr.

-

Acquisition: Scan m/z 100–1000 in positive ion mode.

Quantitative Data Summary

| Ion Species | Isotopic Formula | Exact Mass (Da) | Expected m/z | Relative Abundance |

| ⁷⁹Br Isotope | C₁₂H₁₇(⁷⁹Br)N₂ | 268.057 | 269.065 | ~100% |

| ⁸¹Br Isotope | C₁₂H₁₇(⁸¹Br)N₂ | 270.055 | 271.063 | ~98% |

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

Causality & Self-Validation

Chloroform-d (CDCl₃) is selected as the solvent because the target compound is lipophilic and lacks highly polar, exchangeable hydrogen-bond donors (like -OH or -NH₂), ensuring sharp, well-resolved aliphatic signals.

The critical self-validating feature of the ¹H NMR spectrum lies in the splitting pattern of the pyridine protons. In a 3,5-disubstituted pyridine, the protons at positions C2, C4, and C6 are meta to one another. This spatial arrangement restricts scalar coupling to small meta-coupling constants (

Standard Operating Procedure (SOP)

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

-

Instrument Tuning: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) spectrometer. Perform automated gradient shimming on the z-axis and tune the probe to both ¹H and ¹³C frequencies.

-

¹H Acquisition: Execute a standard 1D proton pulse sequence (zg30). Acquire 16 transients with a 2-second relaxation delay and a spectral width of 12 ppm.

-

¹³C Acquisition: Execute a proton-decoupled ¹³C pulse sequence (zgpg30). Acquire 512 transients with a 2-second relaxation delay and a spectral width of 220 ppm.

Quantitative Data Summary (Predicted ¹H Assignments)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling ( | Integration | Structural Assignment |

| ¹H | 8.55 | d | 2.0 | 1H | Pyridine C2-H (between N and Br) |

| ¹H | 8.42 | d | 2.0 | 1H | Pyridine C6-H (between N and alkyl) |

| ¹H | 7.85 | t | 2.0 | 1H | Pyridine C4-H (between Br and alkyl) |

| ¹H | 3.45 | s | - | 2H | Py-CH₂-N (Methylene bridge) |

| ¹H | 2.80 | m | - | 2H | Piperidine C2,C6-H (equatorial) |

| ¹H | 1.95 | m | - | 2H | Piperidine C2,C6-H (axial) |

| ¹H | 1.60 | m | - | 2H | Piperidine C3,C5-H (equatorial) |

| ¹H | 1.35 | m | - | 1H | Piperidine C4-H (methine) |

| ¹H | 1.20 | m | - | 2H | Piperidine C3,C5-H (axial) |

| ¹H | 0.92 | d | 6.5 | 3H | Aliphatic -CH₃ |

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Causality & Self-Validation

Traditional IR transmission methods (like KBr pellet pressing) often introduce moisture artifacts and baseline scattering due to poor sample grinding. ATR-FTIR circumvents this by utilizing an evanescent wave generated by total internal reflection within a high-refractive-index diamond crystal[4]. Because the penetration depth of the evanescent wave is strictly controlled by optical physics (typically 0.5–2.0 µm), the resulting spectrum is highly reproducible and free of thickness-dependent saturation. The self-validating markers for this compound are the C-Br stretch in the fingerprint region and the distinct C=N/C=C skeletal vibrations of the heteroaromatic ring.

Standard Operating Procedure (SOP)

-

Background Scan: Clean the diamond ATR crystal with a lint-free wipe and isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

-

Sample Application: Deposit ~2 mg of the compound directly onto the center of the crystal.

-

Compression: Lower the pressure anvil until the integrated clutch clicks. This ensures intimate physical contact between the sample and the evanescent wave field.

-

Acquisition: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply atmospheric compensation algorithms to subtract ambient CO₂ and H₂O vapor lines.

Quantitative Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3050 - 3020 | Weak | C-H stretch (sp²) | Pyridine ring |

| 2950 - 2800 | Strong | C-H stretch (sp³) | Piperidine & Methyl groups |

| 1580, 1450 | Medium | C=C, C=N stretch | Pyridine ring skeleton |

| 1350 - 1250 | Medium | C-N stretch | Aliphatic tertiary amine |

| 650 - 550 | Strong | C-Br stretch | Aryl bromide |

Multi-Modal Analytical Workflow

The following diagram illustrates the logical progression of the orthogonal analytical techniques used to validate the chemical structure.

Multi-modal spectroscopic workflow for the structural validation of the target compound.

References

-

Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier.3

-

Ho, C. S., et al. "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." The Clinical Biochemist Reviews, PMC.2

-

Kazarian, S. G., et al. "Attenuated total reflection-Fourier transform infrared spectroscopy: a universal analytical technique with promising applications in forensic analyses." PMC. 4

Sources

- 1. aablocks.com [aablocks.com]

- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition | Elsevier Shop [shop.elsevier.com]

- 4. Attenuated total reflection-Fourier transform infrared spectroscopy: a universal analytical technique with promising applications in forensic analyses - PMC [pmc.ncbi.nlm.nih.gov]

role of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine in medicinal chemistry

An In-depth Technical Guide to the Role of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutic agents. 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine emerges as a highly valuable, yet underexplored, heterocyclic scaffold. This technical guide provides a comprehensive analysis of its molecular architecture, plausible synthetic routes, and its strategic application in medicinal chemistry. By deconstructing the molecule into its constituent parts—the versatile 3-bromopyridine handle, the privileged 4-methylpiperidine moiety, and the flexible methylene linker—we illuminate its potential for generating diverse chemical libraries. This guide serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this scaffold for efficient lead generation and optimization through systematic Structure-Activity Relationship (SAR) studies.

Deconstructing the Molecular Architecture: A Trifecta of Functionality

The strategic value of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine lies in the synergistic interplay of its three core components. Each component imparts distinct and advantageous properties crucial for drug design.

-

The 3-Bromopyridine Core: The pyridine ring is a foundational motif in numerous approved drugs, prized for its ability to act as a hydrogen bond acceptor and engage in key interactions with biological targets.[1] The bromine atom at the 3-position is not merely a substituent; it is a powerful and versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig couplings.[1][2] This reactivity allows for the controlled and systematic introduction of diverse aryl, heteroaryl, and amine substituents, enabling medicinal chemists to thoroughly probe the chemical space of a target's binding pocket.

-

The 4-Methylpiperidine Moiety: Piperidine rings are among the most significant synthetic fragments in the pharmaceutical industry, present in a vast number of pharmaceuticals.[3][4] Unlike flat aromatic rings, the saturated piperidine ring provides a non-planar, three-dimensional geometry. This is critical for achieving precise stereochemical arrangements to fit complex protein binding sites, often leading to enhanced potency and selectivity.[5] The methyl group at the 4-position introduces a specific conformational bias and a lipophilic contact point, which can be exploited to optimize binding interactions and fine-tune physicochemical properties.

-

The Methylene Linker (-CH2-): This single-carbon bridge connects the aromatic pyridine core to the saturated piperidine ring. It provides rotational flexibility, allowing the two cyclic systems to adopt optimal orientations for binding to a biological target. The linker's length and composition can be another point of modification to explore deeper pockets or avoid steric clashes within the active site.

Caption: Key functional components of the title compound.

Synthetic Strategies and Protocols

While direct literature on the synthesis of this specific molecule is sparse, a robust and logical synthetic pathway can be devised based on well-established chemical transformations. The most efficient approach involves the reductive amination or direct alkylation of 4-methylpiperidine with a suitable pyridine precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the C-N bond between the methylene linker and the piperidine nitrogen. This simplifies the target molecule into two readily accessible building blocks: 3-bromo-5-(halomethyl)pyridine (an electrophile) and 4-methylpiperidine (a nucleophile).

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis via Alkylation

This protocol describes a two-step synthesis starting from commercially available 3-bromo-5-methylpyridine.

Step 1: Radical Bromination of 3-Bromo-5-methylpyridine

This step functionalizes the methyl group, preparing it for nucleophilic attack.

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromo-5-(bromomethyl)pyridine can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Nucleophilic Substitution with 4-Methylpiperidine

-

Reagents & Setup: In a round-bottom flask, dissolve the crude 3-bromo-5-(bromomethyl)pyridine (1.0 eq) from the previous step in a polar aprotic solvent like acetonitrile or DMF.

-

Addition: Add 4-methylpiperidine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃, 2.0 eq) to act as a proton scavenger.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours but can be gently heated (40-50°C) to accelerate the process. Monitor by TLC until the starting material disappears.

-

Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove the base and any water-soluble impurities.

-

Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategic Application in Drug Design

The true power of this scaffold lies in its application as a versatile intermediate for building libraries of potential drug candidates for SAR exploration.

A Platform for Library Synthesis

The bromine atom at the 3-position is the primary anchor point for diversification. Using Suzuki-Miyaura cross-coupling, a vast array of commercially available aryl and heteroaryl boronic acids can be introduced, allowing for the exploration of different substituents that can interact with specific sub-pockets of a target protein.

| Aryl Boronic Acid Moiety | Hypothetical Target Interaction | Potential Therapeutic Area |

| Phenyl, Tolyl | Probes general hydrophobic pockets | General Kinase, GPCR Ligands |

| 3-Methoxyphenyl | Introduces H-bond acceptor | Kinase Hinge-Binding |

| 4-Trifluoromethylphenyl | Adds strong electron-withdrawing group | Ion Channel Modulators |

| Pyridyl, Pyrimidinyl | Adds H-bond donor/acceptor sites | CNS Targets, Kinase Inhibitors |

| Thienyl, Furanyl | Varies heteroaromatic electronics | Metabolic Disease Targets |

Hypothetical Case Study: Development of LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is an important epigenetic target in oncology. Many known LSD1 inhibitors feature a core aromatic system and a basic amine moiety.[6] Our title compound is an ideal starting point for developing novel LSD1 inhibitors.

-

Scaffold Synthesis: Prepare the core scaffold, 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine, as per the protocol in Section 2.

-

Library Generation: Perform a parallel Suzuki coupling reaction with a library of 96 diverse arylboronic acids to create a focused library of compounds.

-

Biological Screening: Screen the resulting library for inhibitory activity against LSD1 using a high-throughput biochemical assay.

-

SAR Analysis: Analyze the screening data to identify key SAR trends. For example, it might be found that electron-deficient aromatic rings at the 3-position enhance potency, while bulky ortho-substituents are detrimental. The 4-methylpiperidine provides a key basic nitrogen and a defined 3D vector for interaction within the active site.

Caption: Workflow for SAR exploration using the scaffold.

Conclusion and Future Outlook

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine represents a strategically designed molecular building block with significant potential in medicinal chemistry. Its architecture provides a stable, 3D-rich core that is pre-functionalized for rapid and systematic diversification. The combination of a reactive handle for cross-coupling with a privileged, conformationally defined piperidine moiety makes it an ideal platform for generating focused compound libraries. This enables an efficient exploration of structure-activity relationships, accelerating the journey from hit identification to lead optimization. Future research should focus on the synthesis and evaluation of libraries derived from this scaffold against a range of biological targets, particularly in areas where both aromatic interactions and a basic amine are known to be important for activity, such as in kinase, epigenetic, and CNS drug discovery.

References

- BenchChem. (2025). Application of 1-(3-Bromopyridin-2-yl)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Bromopyridine in Modern Pharmaceutical Synthesis.

- ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.

- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI)

- Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine.

- Google Patents. (n.d.). Method for preparing 3-bromo-4-methylpyridine.

- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. BenchChem.

- MDPI. (n.d.).

- Google Patents. (n.d.).

- MDPI. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.

- PubMed. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists.

- MDPI. (2017).

- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- BLDpharm. (n.d.). 1291384-32-1|3-Bromo-5-((4-methylpiperidin-1-yl)sulfonyl)pyridine.

- ResearchGate. (2024).

- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.

- ResearchGate. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine.

- Chem-Impex. (n.d.). 3-Bromo-5-methylpyridine.

- PubMed. (2003). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors.

- Chem-Impex. (n.d.). 3-Bromo-4-methylpyridine.

- Benchchem. (n.d.). 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine.

- BenchChem. (n.d.).

- Sigma-Aldrich. (n.d.). 3-BROMO-4-(2-METHYLPIPERIDIN-1-YL)PYRIDINE.

- ACS Publications. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)

- PubMed. (2011). 3-Bromo-5-meth-oxy-4-(4-methyl-piperidin-1-yl)furan-2(5H)-one.

- PMC. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.

- Research and Reviews. (2015). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine.

- ResearchGate. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine | Benchchem [benchchem.com]

- 6. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Utility of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine: A Bifunctional Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery and agrochemical development, the strategic selection of synthetic building blocks dictates the efficiency of multiparameter optimization (MPO). 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine serves as a highly versatile, bifunctional intermediate. It combines a rigid, electron-deficient pyridine core with an orthogonal reactive handle (the C3-bromine) and a flexible, basic, lipophilic vector (the C5-methylpiperidine moiety). This whitepaper provides an in-depth technical analysis of its structural profiling, synthetic pathways, and downstream functionalization, complete with self-validating experimental protocols.

Structural and Electronic Profiling

The architecture of this intermediate is deliberately designed to fulfill multiple pharmacophoric and synthetic roles:

-

The Pyridine Core: The electronegative nitrogen atom reduces the electron density of the aromatic ring[1]. This electron deficiency lowers the pKa of attached substituents, acts as a directional hydrogen-bond acceptor, and critically facilitates the oxidative addition step in transition-metal-catalyzed cross-couplings.

-

The C3-Bromine Handle: Positioned meta to the nitrogen, the bromo substituent is a prime leaving group for palladium- and nickel-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage divergent synthesis[2].

-

The C5-(4-Methylpiperidin-1-yl)methyl Vector: This moiety introduces a basic tertiary amine (pKa ~9.5). At physiological pH, the nitrogen is protonated, enabling critical salt-bridge interactions with target proteins (such as aspartate or glutamate residues in GPCRs or kinase hinge regions). The terminal methyl group provides a distinct lipophilic projection to occupy adjacent hydrophobic pockets, thereby improving the target's binding affinity and overall lipophilic efficiency (LiPE).

Synthetic Pathways to the Intermediate

Two primary synthetic routes are employed to generate this intermediate, each with distinct advantages depending on the availability of starting materials and scale-up requirements.

-

Route A: Nucleophilic Substitution. This route utilizes 3-bromo-5-(bromomethyl)pyridine as an electrophile, reacting it with 4-methylpiperidine in the presence of a mild base (e.g., K2CO3)[3]. While highly efficient, handling the lachrymatory and potentially genotoxic bromomethyl intermediate can be a drawback for large-scale manufacturing.

-

Route B: Direct Reductive Amination. This highly atom-economical route reacts 3-bromo-5-formylpyridine with 4-methylpiperidine using sodium triacetoxyborohydride (NaBH(OAc)3)[4][5]. It avoids genotoxic intermediates and proceeds with excellent chemoselectivity.

Table 1: Comparative Analysis of Synthetic Routes

| Parameter | Route A: Nucleophilic Substitution | Route B: Reductive Amination |

| Starting Material | 3-Bromo-5-(bromomethyl)pyridine | 3-Bromo-5-formylpyridine |

| Reagents | 4-Methylpiperidine, K2CO3, DMF | 4-Methylpiperidine, NaBH(OAc)3, DCE |

| Typical Yield | 80 - 90% | 85 - 95% |

| Reaction Time | 12 - 16 hours | 2 - 4 hours |

| Pros | Simple setup, inexpensive reagents. | No genotoxic intermediates, highly chemoselective, rapid kinetics[5]. |

| Cons | Bromomethyl precursor is lachrymatory and prone to hydrolysis. | Requires stoichiometric hydride reducing agents. |

Divergent Downstream Functionalization

The true value of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine lies in its capacity for divergent late-stage functionalization. The electron-deficient nature of the pyridine ring makes the C3-Br bond highly susceptible to oxidative addition by Pd(0) or Ni(0) catalysts[1][2].

Divergent synthetic pathways and cross-coupling utility from the core intermediate.

Detailed Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected to ensure reproducibility and high fidelity in the lab.

Protocol A: Synthesis of the Intermediate via Reductive Amination

Causality & Design: 1,2-Dichloroethane (DCE) is selected as the solvent over THF or Methanol because it accelerates iminium ion formation and stabilizes the transition state without solvolyzing the hydride reagent[5][6]. NaBH(OAc)3 is chosen over NaBH3CN to avoid the generation of highly toxic hydrogen cyanide gas during aqueous workup[7], and because its steric bulk provides superior chemoselectivity for the intermediate iminium ion over the starting aldehyde.

Step-by-Step Methodology:

-

Imine Formation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-formylpyridine (1.0 equiv, 10 mmol) and anhydrous DCE (30 mL). Add 4-methylpiperidine (1.1 equiv, 11 mmol) dropwise at room temperature. Stir the mixture for 30 minutes under an argon atmosphere to allow for complete iminium ion formation.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.4 equiv, 14 mmol) portion-wise over 10 minutes to control the mild exotherm.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Reaction progress should be monitored via LC-MS or TLC (eluting with 10% MeOH in DCM).

-

Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 (20 mL) to neutralize the acetic acid byproduct and partition the free base into the organic layer. Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (2 × 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified via silica gel chromatography (gradient: 0–10% MeOH in DCM containing 1% Et3N to prevent streaking of the basic amine) to afford the pure intermediate.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Causality & Design: Pd(dppf)Cl2 is utilized as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step and prevents catalyst deactivation, which is a common failure mode when coupling electron-deficient pyridines. The aqueous base (K2CO3) is critical for activating the boronic acid into a nucleophilic boronate complex, facilitating transmetalation.

Step-by-Step Methodology:

-

Reagent Assembly: In a 20 mL microwave vial, combine 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K2CO3 (3.0 equiv, 3.0 mmol).

-

Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). Crucial Step: Degas the mixture by sparging with argon gas for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species.

-

Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv, 0.05 mmol) under a positive stream of argon. Seal the vial with a crimp cap.

-

Reaction: Heat the reaction mixture to 90 °C in an oil bath or heating block for 12 hours.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4, and concentrate. Purify via reverse-phase preparative HPLC to isolate the target compound.

Application in Drug Discovery

Compounds derived from 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine have shown significant utility in the development of targeted therapeutics. For instance, structurally related substituted pyridines are critical intermediates in the synthesis of aldosterone synthase (CYP11B2) inhibitors, which are utilized for treating cardiovascular diseases, renal disease, and diabetic nephropathy[3]. The ability to rapidly iterate on the C3 position while maintaining the favorable pharmacokinetic properties of the C5-methylpiperidine tail makes this scaffold an invaluable asset in the medicinal chemist's toolkit.

References

-

"STANDARD PATENT Application No. AU 2015333611 B2 (WO 2016/061161)", Googleapis.com / Australian Patent Office. URL: [Link]

-

"Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures 1", Scilit. URL: [Link]

-

"“Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides", ChemRxiv. URL: [Link]

-

"Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite", Journal of the American Chemical Society - ACS Publications. URL: [Link]

-

"A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes", Sciencemadness.org. URL: [Link]

Sources

- 1. 3-Bromo-5-oxetan-2-yl-pyridine | Benchchem [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 4-(5-Formylpyridin-3-yl)benzonitrile|CAS 1255871-11-4 [benchchem.com]

- 5. scilit.com [scilit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Architectural Profiling of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine: A Bifunctional Scaffold for Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the success of hit-to-lead optimization. 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (CAS: 1774953-11-5)[1] represents a highly versatile, bifunctional scaffold designed to accelerate the synthesis of complex pharmacophores.

This technical whitepaper provides an in-depth analysis of this compound, exploring the physicochemical logic behind its structural design, its behavior in transition-metal-catalyzed cross-coupling reactions, and its utility in generating libraries of central nervous system (CNS) active compounds, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.

Structural Logic and Physicochemical Profiling

The architecture of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is not arbitrary; it is engineered to balance synthetic tractability with favorable drug-like properties.

-

The Pyridine Core: Acts as a metabolic stable bioisostere for benzene, reducing lipophilicity (LogP) while providing a hydrogen-bond acceptor to interact with target kinase hinge regions.

-

The 3-Bromo Substituent: Serves as an orthogonal synthetic handle. The electron-withdrawing nature of the pyridine ring weakens the C-Br bond, lowering the activation energy required for the oxidative addition of palladium(0) species during cross-coupling.

-

The Methylene Spacer (-CH₂-): This is a critical design element. By isolating the piperidine nitrogen from the conjugated

-system of the pyridine ring, the piperidine nitrogen retains its localized lone pair. This ensures it remains highly basic (pKa ~9.5), allowing it to form critical salt bridges with aspartate or glutamate residues in target protein binding pockets. -

The 4-Methylpiperidine Moiety: Introduces a controlled degree of steric bulk and lipophilicity, ideal for occupying deep, hydrophobic sub-pockets in GPCRs (such as the histamine H3 or Sigma-1 receptors).

Quantitative Data Summary

The following table outlines the calculated physicochemical parameters that govern the handling and biological behavior of this building block.

| Property | Value | Causality / Impact on Development |

| CAS Number | 1774953-11-5[1] | Unique identifier for procurement and registry. |

| Molecular Formula | C₁₂H₁₇BrN₂ | Defines the mass and isotopic distribution. |

| Molecular Weight | 269.18 g/mol | Low molecular weight allows for extensive derivatization without violating Lipinski's Rule of 5. |

| H-Bond Donors / Acceptors | 0 / 2 | Enhances passive membrane permeability (zero donors) while maintaining aqueous solubility. |

| Estimated pKa (Piperidine N) | ~9.5 | Ensures protonation at physiological pH (7.4), critical for solubility and target engagement. |

| Estimated pKa (Pyridine N) | ~3.5 | Remains unprotonated at physiological pH, acting solely as an H-bond acceptor. |

Pharmacophore Mapping

To visualize how this building block translates into biological activity, we map its non-covalent interaction potential.

Figure 1: Pharmacophore mapping and non-covalent interaction potential of the core scaffold.

Synthetic Utility & Derivatization Pathways

The primary value of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine lies in its capacity for divergent synthesis. The aryl bromide is primed for palladium-catalyzed C-C and C-N bond formation.

Figure 2: Divergent synthetic derivatization pathways for the 3-bromo-pyridine scaffold.

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is the industry standard for generating biaryl systems[2][3]. When coupling this specific scaffold, the basic piperidine nitrogen poses a risk of coordinating to the palladium center, potentially poisoning the catalyst.

Causality in Experimental Design: To mitigate catalyst poisoning, a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is utilized. The biphasic solvent system (1,4-Dioxane/H₂O) is chosen because the organic phase solubilizes the lipophilic pyridine, while the aqueous phase dissolves the K₂CO₃ base. The base is fundamentally required to convert the trivalent arylboronic acid into a tetravalent, nucleophilic boronate complex, which is necessary for the transmetalation step to occur.

Standardized Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system; the reaction completion can be definitively tracked via the disappearance of the unique bromine isotopic signature (M, M+2) in LC-MS.

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

-

Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL).

-

Degassing: Purge the reaction mixture with Argon for 10 minutes using a sub-surface needle to remove dissolved oxygen (preventing homocoupling of the boronic acid).

-

Execution: Seal the flask and heat to 90 °C in an oil bath for 4–6 hours.

-

Validation: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ = 269/271) is fully consumed.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (SiO₂, DCM/MeOH gradient).

Buchwald-Hartwig Amination (C-N Bond Formation)

Constructing aminopyridines from this scaffold requires overcoming the electron-deficient nature of the pyridine ring, which accelerates oxidative addition but can severely retard the reductive elimination step[4][5][6].

Causality in Experimental Design: To force reductive elimination, we employ tBuBrettPhos, a highly sterically demanding biarylphosphine ligand. The massive steric bulk of tBuBrettPhos enforces a mono-ligated Pd(0) active species, which accelerates reductive elimination while simultaneously shielding the palladium center from off-target coordination by the substrate's piperidine nitrogen[5][6]. Sodium tert-butoxide (NaOtBu) is selected as the base because its strong basicity is required to deprotonate the amine upon its coordination to the Pd(II) intermediate.

Standardized Protocol: Buchwald-Hartwig Amination

-

Preparation: Inside an argon-filled glovebox, charge a vial with 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (1.0 equiv, 1.0 mmol), the target primary or secondary amine (1.2 equiv, 1.2 mmol), and NaOtBu (1.5 equiv, 1.5 mmol).

-

Catalyst Assembly: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and tBuBrettPhos (0.04 equiv, 4 mol%). Note: The 1:2 Pd to ligand ratio ensures complete formation of the active catalytic species.

-

Solvent: Add anhydrous, degassed Toluene (5 mL). Seal the vial with a PTFE-lined crimp cap.

-

Execution: Remove the vial from the glovebox and heat at 100 °C for 12 hours under vigorous stirring.

-

Validation: Monitor via TLC or GC-MS. The basicity of the product will be significantly different from the starting material, allowing for easy visualization using ninhydrin or Dragendorff's reagent stains.

-

Workup: Cool the mixture, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC (C18, H₂O/MeCN with 0.1% TFA) to isolate the product as a TFA salt.

Conclusion

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is a masterclass in rational building block design. By combining a reactive cross-coupling handle with a strategically insulated, basic lipophilic tail, it allows medicinal chemists to rapidly explore chemical space. Whether utilized in the pursuit of novel kinase inhibitors or targeted GPCR modulators, mastering the specific catalytic conditions required to manipulate this scaffold—namely, steric shielding of the palladium catalyst and precise base selection—is essential for high-yielding library generation.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

-

Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832-835. URL:[Link]

-

AA Blocks Catalog Data (2024). Product Index: 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (CAS: 1774953-11-5). URL: [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. URL:[Link]

Sources

safety, handling, and storage of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Comprehensive Safety, Handling, and Storage Guide for 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Executive Summary

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is a complex, bifunctional organic building block widely utilized in medicinal chemistry and advanced drug development. Structurally, it merges a halogenated heteroaromatic ring (3-bromopyridine) with a tertiary aliphatic amine (a 4-methylpiperidine derivative). This dual-moiety architecture imparts unique reactivity but also introduces multifaceted hazards. The basicity of the piperidine group presents severe corrosive risks to biological tissues, while the bromopyridine core introduces systemic toxicity and photolytic instability. This whitepaper establishes a self-validating framework for the safe handling, storage, and lifecycle management of this compound, grounded in mechanistic causality and authoritative safety protocols.

Physicochemical Hazard Profile

To safely manipulate this compound, researchers must first understand the quantitative and qualitative properties that dictate its behavior. The following table synthesizes the core physicochemical hazards extrapolated from its constituent functional groups[1],[2].

Table 1: Quantitative Hazard and Property Summary

| Parameter | Estimated Value / Characteristic | Hazard Implication & Causality |

| Molecular Weight | 269.18 g/mol | Solid or high-boiling liquid at standard conditions; primarily an aerosol/dust inhalation hazard rather than a highly volatile vapor risk. |

| pKa (Piperidine moiety) | ~10.2 – 11.2 | Highly basic; causes rapid saponification of cellular lipids, leading to liquefactive necrosis (severe chemical burns) upon dermal contact[2]. |

| GHS Health Hazards | Cat 3 (Oral/Dermal/Inhalation), Cat 1B (Skin) | Toxic via systemic absorption; causes severe skin irritation and irreversible eye damage[1],[2]. |

| Photostability | Low (C-Br bond) | UV exposure induces homolytic radical cleavage of the carbon-bromine bond, necessitating opaque storage[3]. |

| Oxidation Potential | High (Tertiary Amine) | The nucleophilic nitrogen lone pairs are highly susceptible to N-oxide formation; mandates inert gas backfilling[3]. |

Mechanistic Toxicology & Exposure Pathways

The toxicity of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is not arbitrary; it is a direct consequence of its molecular structure.

-

Dermal and Ocular Toxicity: The tertiary amine of the piperidine ring is a strong Brønsted-Lowry base. Upon contact with the moisture in human skin or eyes, it rapidly generates hydroxide ions. This localized spike in pH causes the saponification of fatty acids in cell membranes, destroying the lipid bilayer and allowing the chemical to penetrate deeper into the tissue[2].

-

Systemic Toxicity: The halopyridine moiety acts as a systemic toxin. If absorbed through the skin or inhaled, pyridine derivatives are metabolized in the liver, potentially leading to hepatotoxicity and central nervous system depression[1].

Self-Validating Experimental Protocols for Safe Handling

Standard operating procedures often fail due to a lack of built-in verification. The following step-by-step methodology incorporates self-validating checks to ensure absolute safety during material transfer and experimentation.

Step 1: Pre-Operational Verification

-

Action: Validate the Class II fume hood face velocity using a digital anemometer (Target: 80–120 feet per minute).

-

Causality: Ensures total containment of potentially toxic aerosols generated during the opening of the container. Pyridine derivatives have notoriously low odor thresholds and high olfactory fatigue rates; you cannot rely on smell to detect a leak[4].

Step 2: PPE Donning & Barrier Verification

-

Action: Equip double-layered nitrile gloves, splash-proof chemical goggles (not safety glasses), and a flame-resistant lab coat.

-

Causality: Nitrile provides a temporary barrier against basic amines, but chemical breakthrough can occur rapidly. Double-gloving allows the immediate removal of the outer layer upon suspected contamination without exposing bare skin[2],[4].

Step 3: Material Transfer and Weighing

-

Action: Use grounded, anti-static spatulas and place the analytical balance inside the fume hood.

-

Causality: Friction during the transfer of dry powders can generate static electricity. Grounding prevents static discharge, which could ignite aerosolized organic dust or flammable co-solvents used in the reaction[2].

Step 4: Decontamination and Spill Response

-

Action: In the event of a spill, immediately cover the material with an inert, non-combustible absorbent (e.g., diatomaceous earth or silica gel)[1]. Never use sawdust or paper towels.

-

Causality: Basic amines can react exothermically with organic matter like cellulose, potentially causing spontaneous combustion. After containment, wipe the surface with a 1% citric acid solution to neutralize residual base into water-soluble, non-volatile salts.

Workflow for safe handling and spill response of functionalized pyridines.

Advanced Storage & Stability Matrix

Improper storage of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine will lead to rapid degradation, ruining reaction yields and generating unknown toxic byproducts. Storage protocols must address both the photolabile halogen and the oxidizable amines[3].

-

Temperature Control: Store strictly at 2–8°C. Causality: Lowering the thermal energy of the system exponentially decreases the kinetic rate of spontaneous degradation and minimizes the volatilization of the compound within the sealed vial.

-

Atmospheric Control (Inerting): Backfill the container headspace with high-purity Argon or Nitrogen before sealing. Causality: Displacing atmospheric oxygen prevents the highly nucleophilic tertiary amine and the pyridine nitrogen from undergoing spontaneous N-oxidation[3].

-

Light Protection: Store in amber glass vials, ideally wrapped in aluminum foil or kept in a dark secondary container. Causality: The C(sp2)-Br bond in the bromopyridine moiety is photolabile. Ambient UV photons provide sufficient energy to overcome the bond dissociation energy, triggering homolytic cleavage and generating highly reactive radicals that will polymerize or cross-react with the solvent[3].

Mechanisms of photolytic and oxidative degradation in halopyridines.

References[1] Title: 3-Bromopyridine - SAFETY DATA SHEET | Source: Fisher Scientific | URL: 2]">https://www.fishersci.com[2] Title: Piperidine - SAFETY DATA SHEET | Source: Sigma-Aldrich | URL: 4]">https://www.sigmaaldrich.com[4] Title: 4-(4-Chlorobutyl)pyridine hydrochloride | Source: Benchchem | URL: 3]">https://www.benchchem.com[3] Title: SAFETY DATA SHEET - 3-Bromopyridine | Source: TCI Chemicals | URL: https://www.tcichemicals.com

Sources

solubility profile of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine in organic solvents

An in-depth technical analysis of the solubility profile of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (CAS: 1774953-11-5) requires a rigorous understanding of its molecular topology, acid-base chemistry, and thermodynamic interactions. As a critical intermediate in medicinal chemistry and cross-coupling reactions, its behavior in organic solvents dictates process efficiency, yield, and purity.

This guide provides a mechanistic framework for predicting and validating the solubility of this compound, transitioning from theoretical thermodynamic modeling to sustainable solvent selection and self-validating empirical protocols.

Molecular Topology and Solvation Causality

To predict solubility, we must first deconstruct the molecule into its functional domains. The compound consists of a rigid aromatic core (3-bromopyridine) linked via a methylene bridge to a flexible, aliphatic heterocycle (4-methylpiperidine).

-

Electronic & Acid-Base Profile: The molecule possesses two distinct basic centers with vastly different proton affinities. The pyridine nitrogen is weakly basic, analogous to the parent 1 (pKa ~2.84)[1]. Conversely, the piperidine moiety acts as a strong base, derived from 2 (pKa ~11.23)[2]. In its unprotonated free-base form, the tertiary amine acts exclusively as a strong hydrogen-bond acceptor.

-

Lipophilicity & Dispersion: The bromine atom is highly polarizable, creating strong dispersion forces (

). The 4-methyl group adds aliphatic bulk, increasing the free volume and overall lipophilicity. This structural combination severely limits aqueous solubility at neutral pH but drives high affinity for non-polar to moderately polar organic solvents.

Thermodynamic Modeling via Hansen Solubility Parameters (HSP)

According to the 3[3], a solute dissolves when the distance (

For 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine, the theoretical HSP coordinates are driven by specific sub-structures:

- : Dominated by the brominated aromatic system.

- : Driven by the asymmetric dipole of the pyridine ring.

- : Dictated by the tertiary amine's H-bond acceptor capacity.

Mapping structural features of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine to HSP.

Quantitative Solubility Profiling

By correlating the 5[5] with the predicted HSP values, we can establish a highly accurate solubility matrix for process chemistry applications.

| Solvent Class | Solvent | Predicted Solubility (mg/mL) | Solvation Rationale (Causality) |

| Halogenated | Dichloromethane (DCM) | > 150 | Optimal |

| Polar Aprotic | 2-Methyltetrahydrofuran | 50 - 100 | Strong dipole interaction ( |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 40 - 80 | Good |

| Polar Protic | Methanol (MeOH) | 30 - 60 | H-bond donation from the solvent stabilizes the basic piperidine nitrogen, compensating for the solute's lack of H-bond donors. |

| Non-Polar | Heptane | < 5 | Severe |

Green Chemistry & Strategic Solvent Substitution

Historically, chlorinated solvents like DCM were the default media for extracting and reacting brominated pyridine derivatives. However, to align with modern E-E-A-T standards and the6[6], DCM must be phased out due to its severe environmental and health hazards[7].

Strategic Substitution: Based on the 8[8], 2-Methyltetrahydrofuran (2-MeTHF) is the premier bio-derived alternative. It offers a nearly identical HSP profile to DCM for lipophilic amines, forms a distinct biphasic layer with water (unlike THF), and provides excellent solubility for subsequent Suzuki or Buchwald-Hartwig cross-coupling steps.

Self-Validating Empirical Protocol: Isothermal Shake-Flask Method

To empirically validate the theoretical solubility profile, kinetic dissolution artifacts must be eliminated. The following protocol utilizes a self-validating feedback loop to ensure that only true thermodynamic solubility is measured.

Step-by-Step Methodology:

-

Saturation: Add 500 mg of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine to 1.0 mL of the target solvent in a sealed 2.0 mL glass HPLC vial. Ensure a visible excess of solid remains.

-

Thermostatic Agitation: Place the vial in an orbital shaker maintained strictly at 25.0 ± 0.1 °C, agitating at 300 rpm.

-

Self-Validation (Equilibrium Check): Withdraw a 50 µL aliquot at

hours and a second at -

Phase Separation: Centrifuge the equilibrated samples at 10,000 rpm for 10 minutes. Note: Avoid syringe filtration (e.g., 0.22 µm PTFE), as lipophilic tertiary amines are notorious for adsorbing onto filter membranes, artificially lowering the measured concentration.

-

Quantification: Dilute the supernatant 1:1000 in the mobile phase and analyze via HPLC-UV (C18 column, detection at 254 nm to capture the pyridine chromophore).

Self-validating isothermal shake-flask workflow for empirical solubility determination.

References

-

Solvents and sustainable chemistry | Proceedings A | The Royal Society. royalsocietypublishing.org. 7

-

3-Pyridyl bromide | 626-55-1 - ChemicalBook. chemicalbook.com. 1

-

4-Methylpiperidine CAS#: 626-58-4 - ChemicalBook. chemicalbook.com. 2

-

Ideal Solubility & Solubility Models | Agno Pharmaceuticals. agnopharma.com. 5

-

Chem21 Solvent Selection Guide - Green Chemistry For Sustainability. chemistryforsustainability.org. 6

-

Solvent Selection Guide - Department of Chemistry - University of York. york.ac.uk. 8

-

Hansen Solubility Parameters: A User's Handbook, 2nd Ed. | Chemtec Publishing. chemtec.org.3

-

Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC. nih.gov.4

Sources

- 1. 3-Pyridyl bromide | 626-55-1 [chemicalbook.com]

- 2. 4-Methylpiperidine CAS#: 626-58-4 [m.chemicalbook.com]

- 3. chemtec.org [chemtec.org]

- 4. Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agnopharma.com [agnopharma.com]

- 6. chemistryforsustainability.org [chemistryforsustainability.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

Methodological & Application

Advanced Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (CAS: Custom/Proprietary)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the pyridine ring is a ubiquitous scaffold due to its favorable physicochemical properties and ability to engage in key hydrogen-bonding interactions within biological targets. The compound 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is a highly versatile bifunctional building block. It features an electron-deficient 3-bromo site primed for oxidative addition, alongside a Lewis-basic 4-methylpiperidine moiety.

The Mechanistic Challenge: While the electron-deficient pyridine ring accelerates the initial oxidative addition step in palladium-catalyzed cross-coupling, the basic tertiary amine of the piperidine group poses a significant risk of catalyst poisoning. The nitrogen lone pair can competitively coordinate to the electrophilic Pd(II) intermediate, stalling the catalytic cycle and leading to the precipitation of inactive palladium black.

As an application scientist, overcoming this requires the strategic selection of sterically demanding, electron-rich ligands (e.g., BrettPhos, dppf) that tightly bind the metal center, shielding it from off-target coordination by the substrate's piperidine ring, while facilitating the desired transmetalation or amine coordination steps[1].

Divergent Synthetic Workflows

The true value of this building block lies in its ability to undergo divergent cross-coupling to generate diverse libraries of kinase inhibitors and CNS-active agents. The diagram below illustrates the primary synthetic trajectories.

Caption: Divergent palladium-catalyzed cross-coupling pathways for the bromopyridine building block.

Protocol I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for synthesizing biaryl compounds[2]. For this specific substrate, the use of an aqueous base is critical. Water facilitates the formation of a reactive palladium-hydroxo complex, which is the actual species that undergoes transmetalation with the arylboronic acid.

Optimization Data

To establish the most robust conditions, various catalyst/base combinations were screened. The bidentate ligand dppf proved superior in preventing catalyst deactivation by the piperidine moiety.

| Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Conversion (%) |

| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/H₂O (4:1) | 90 | 45% |

| Pd(OAc)₂ / SPhos | K₃PO₄ (aq) | 1,4-Dioxane/H₂O (4:1) | 100 | 82% |

| Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ (aq) | 1,4-Dioxane/H₂O (4:1) | 100 | >95% |

Step-by-Step Methodology

Self-Validating System: This protocol utilizes a slight excess of boronic acid to account for competitive protodeboronation. The reaction is self-validating; a complete conversion is visually accompanied by the maintenance of a clear, amber solution (active Pd) rather than a black suspension (dead Pd).

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (1.0 mmol, 1.0 eq) and the desired arylboronic acid (1.5 mmol, 1.5 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).

-

Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3x).

-